molecular formula C11H11F3O2 B1518629 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one CAS No. 1157999-30-8

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one

Cat. No.: B1518629
CAS No.: 1157999-30-8
M. Wt: 232.2 g/mol
InChI Key: XSLSBQDVDCMZKB-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one is a high-purity organic compound supplied for advanced life science research and chemical synthesis. This ketone derivative, with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol , is characterized by the incorporation of a 2,2,2-trifluoroethoxy functional group, which can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability . As a building block, this compound falls into the chemical class of ketones and may be of particular interest in medicinal chemistry for the development of novel pharmacologically active molecules . Research into structurally related chalcone compounds containing the 2,2,2-trifluoroethoxy group has demonstrated potential antiplasmodial activity, indicating the value of such fluorinated motifs in the search for new therapeutic agents . The product is offered in various standard and custom grades, including high and ultra-high purity forms (99% to 99.999%+), and is typically available in bulk packaging such as palletized pails, fiber and steel drums, and super sacks . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSBQDVDCMZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one (commonly referred to as Trifluoroethoxy ketone) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Chemical Formula : C11H11F3O2
  • Molecular Weight : 232.2 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group in the structure enhances lipophilicity and alters the electronic properties, which can influence biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on fluorinated compounds found that derivatives similar to Trifluoroethoxy ketone showed significant activity against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to increased hydrophobicity imparted by the trifluoromethyl group .

Anticancer Properties

Preliminary studies have suggested that Trifluoroethoxy ketone may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HePG-2 and Caco-2. The compound's efficacy was comparable to standard chemotherapeutic agents, with IC50 values indicating potent activity . The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

The neuroprotective potential of Trifluoroethoxy ketone has been explored in models of neurodegeneration. In vitro studies have shown that it can reduce oxidative stress markers and promote neuronal survival in cultures exposed to neurotoxic agents. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of Trifluoroethoxy ketone against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. Table 1 summarizes the findings:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects on cancer cell lines, Trifluoroethoxy ketone exhibited varying degrees of effectiveness:

Cell LineIC50 (µM)Mechanism of Action
HePG-20.29Apoptosis induction
Caco-20.90Cell cycle arrest at G2/M phase

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one has been investigated for its potential pharmacological properties. Its structure suggests possible applications in:

  • Anticancer Agents : Research indicates that compounds with trifluoromethyl groups can enhance biological activity and selectivity towards cancer cells.
  • Antimicrobial Activity : Some studies suggest that similar ketones exhibit inhibitory effects against various bacterial strains.

Material Science

The compound also finds use in materials science due to its unique chemical structure:

  • Fluorinated Polymers : The trifluoroethoxy group contributes to the thermal stability and chemical resistance of polymers.
  • Coatings and Adhesives : Its reactivity can be utilized in formulating high-performance coatings and adhesives that require durability under harsh conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the trifluoromethyl group could enhance potency.

Case Study 2: Material Durability

In a research project focused on developing advanced coatings, scientists incorporated this compound into polymer matrices. The resulting materials showed improved resistance to solvents and elevated temperatures compared to traditional coatings.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related ethanone derivatives to highlight substituent effects:

Compound Name Substituents Key Properties/Applications Evidence Source
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one 4-Methylphenyl, 2,2,2-trifluoroethoxy High α-H acidity; precursor to antiplasmodial chalcones
2,2-Dichloro-1-(4-methylphenyl)ethanone 4-Methylphenyl, 2,2-dichloro Synthesized via chlorination; precursor to mandelic acid derivatives
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone 4-Methylphenyl, phenylsulfonyl Dihedral angle (33.56°) between aromatic rings; hydrogen-bonded crystal packing
2-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]ethan-1-one 3-Fluorophenyl, 4-methylsulfanyl Predicted density: 1.21 g/cm³; potential electronic effects from methylsulfanyl

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound increases α-H acidity compared to electron-donating groups (e.g., methylsulfanyl in ), enhancing its utility in base-catalyzed condensations .
  • Structural Rigidity: The dihedral angle between aromatic rings in 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone (33.56° ) suggests conformational flexibility, whereas the trifluoroethoxy group may impose steric or electronic constraints.

Key Observations :

  • Positional Isomerism : The position of the trifluoroethoxy group (para in the target compound vs. meta in ) affects condensation yields and product stability.
  • Synthetic Efficiency: The target compound’s trifluoroethoxy group enables higher reactivity in condensations compared to non-fluorinated analogs.
Pharmacological and Functional Comparisons
  • Biological Target Compatibility : The trifluoroethoxy group’s lipophilicity may enhance membrane permeability compared to dichloro or sulfonyl analogs .
Physical Property Comparisons
Compound Predicted/Reported Properties Notes Evidence Source
This compound Not explicitly reported Likely lower melting point than dichloro analog due to weaker intermolecular forces
2-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]ethan-1-one Density: 1.21 g/cm³; Boiling point: 399°C Methylsulfanyl group increases molecular weight but reduces polarity

Key Observations :

  • The trifluoroethoxy group’s electronegativity may reduce solubility in polar solvents compared to hydroxyl or amino-substituted analogs (e.g., 1-(4-amino-2-hydroxyphenyl)ethanone ).

Preparation Methods

Photoredox Catalysis-Based Synthesis

A state-of-the-art method for synthesizing trifluoroethoxy-substituted acetophenones involves a photoinduced radical process using redox-active ethers and styrene derivatives. This approach was reported in a 2024 study published in the Journal of Organic Chemistry and involves the following key steps:

  • Starting Materials: Redox-active ether (such as 1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one precursors) and styrene derivatives.
  • Catalyst: 4DPAIPN (a photoredox catalyst) at low molar percentages (2 mol %).
  • Solvent: Dry DMSO.
  • Conditions: Irradiation with violet LED light (λ max = 427 nm) at room temperature (approx. 25 °C) under inert atmosphere (argon).
  • Reaction Time: Typically 16 hours for the radical generation and coupling step.
  • Post-Reaction Treatment: Reduction with sodium borohydride in ethanol to convert intermediates to the final hydroxy ketone products.
  • Purification: Flash column chromatography using silica gel.

This method exploits the generation of alkoxy radicals via single-electron transfer (SET) processes, which then undergo 1,2-hydrogen atom transfer (HAT) to yield the trifluoromethylated ketone. The reaction is scalable and has been demonstrated to produce gram quantities with yields ranging from 35% to 58% depending on the substrate (see Table 1).

Table 1: Representative Yields of Trifluoroethoxy-Substituted Ketones via Photoredox Catalysis

Compound Description Starting Styrene Derivative Yield (%) Melting Point (°C) Reference
1-(4-Methylphenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one 4-Methylstyrene ~45-58 59–61
1-(4-Methoxyphenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one 4-Methoxystyrene 54 98–101
1-(3-Fluorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one 3-Fluorostyrene 35 76–78

This approach is notable for its mild conditions, operational simplicity, and the ability to introduce trifluoroethoxy groups regioselectively onto aromatic ketones.

Nucleophilic Substitution and Ether Formation

Another classical approach to prepare trifluoroethoxy-substituted ethanones involves nucleophilic substitution reactions where a trifluoroethoxy moiety is introduced via alkylation or etherification reactions. Although specific detailed procedures for this compound are limited in the public literature, related compounds bearing trifluoroethoxy groups have been synthesized by:

  • Reacting phenylacetyl derivatives with 2,2,2-trifluoroethanol under acidic or basic catalysis to form the corresponding trifluoroethoxy ketones.
  • Utilizing trifluoroethyl halides or tosylates as alkylating agents on phenolic or hydroxyacetophenone substrates.

This method requires careful control of reaction conditions to avoid side reactions and often involves protection/deprotection steps for sensitive functional groups.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Photoredox Catalysis Radical generation under LED light, mild conditions High regioselectivity, scalable, mild Requires photoredox catalyst and inert atmosphere
Nucleophilic Substitution/Etherification Classical alkylation with trifluoroethyl reagents Established methods, straightforward May require protection steps, harsher conditions General knowledge
Chalcone/Pyrazoline Derivative Synthesis Multi-step synthesis involving condensation and cyclization Access to biologically active derivatives Indirect route, more complex synthesis

Q & A

Q. What are standard synthetic routes for 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one?

Methodological Answer: Synthesis typically involves multi-step pathways, such as Friedel-Crafts acylation or nucleophilic substitution. For example:

Friedel-Crafts Acylation : React 4-methyltoluene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ketone group.

Trifluoroethoxy Introduction : Use 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) for nucleophilic substitution at the α-position of the ketone .
Critical parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours). Purity is monitored via HPLC or TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic methyl group (δ ~2.3 ppm) and trifluoroethoxy moiety (δ ~4.5 ppm for -OCH₂CF₃, δ ~120 ppm for CF₃ in ¹⁹F NMR) .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₁H₁₁F₃O₂: 232.08 g/mol) .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. trifluoroethoxy) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4-methyl group enhances electron density on the aromatic ring, favoring electrophilic substitution. In contrast, the trifluoroethoxy group is electron-withdrawing, polarizing the ketone for nucleophilic attack. For example:

  • Suzuki Coupling : The methyl group stabilizes intermediates, while the trifluoroethoxy group increases electrophilicity at the ketone, enabling Pd-catalyzed coupling with aryl boronic acids .
  • Kinetic Studies : Compare reaction rates with analogs lacking trifluoroethoxy (e.g., 1-(4-methylphenyl)ethanone) to quantify substituent effects .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography post-Friedel-Crafts) to minimize side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for trifluoroethoxy substitution to stabilize transition states .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency; AlCl₃ typically achieves >80% yield .

Q. How can contradictions in reported biological activities be resolved through computational studies?

Methodological Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to explain discrepancies in inhibition data. For instance, trifluoroethoxy’s hydrophobicity may enhance binding in some isoforms but not others .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity. The trifluoroethoxy group’s σₚ (~0.54) predicts stronger electron withdrawal than methoxy (σₚ ~0.12), altering binding affinities .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s metabolic stability?

Methodological Answer:

  • In Vitro vs. In Vivo Comparisons : Use liver microsomes (e.g., human CYP3A4) for in vitro stability assays, and cross-validate with in vivo pharmacokinetic studies in rodent models .
  • Isotope Labeling : Track metabolic pathways using ¹⁴C-labeled compound to identify degradation products (e.g., demethylation or trifluoroethoxy cleavage) .

Structural and Functional Comparisons

Q. How does this compound compare to analogs lacking the trifluoroethoxy group?

Methodological Answer:

  • Lipophilicity : LogP measurements show the trifluoroethoxy group increases hydrophobicity (LogP ~2.5) vs. methoxy analogs (LogP ~1.8), enhancing membrane permeability .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals higher decomposition temperatures (~200°C) due to CF₃ group stabilization .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one

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